molecular formula C18H17ClN2OS B4698349 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide

Cat. No. B4698349
M. Wt: 344.9 g/mol
InChI Key: MGRIZNZLBIVAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It may also act by inducing apoptosis, or programmed cell death, in cancer cells. In addition, it may act by binding to amyloid beta peptide and preventing its aggregation, which is thought to be a key step in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival, including AKT and mTOR. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to bind to amyloid beta peptide and prevent its aggregation, which is thought to be a key step in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anticancer activity against various cancer cell lines. It has also been shown to have potential as a fluorescent probe for detecting amyloid beta peptide and as a photosensitizer for photodynamic therapy. However, there are also some limitations to its use in lab experiments. It has not yet been extensively studied in vivo, and its mechanism of action is not fully understood. In addition, its potential toxicity and side effects have not been fully evaluated.

Future Directions

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to evaluate its toxicity and side effects in vivo, as well as its pharmacokinetics and pharmacodynamics. In addition, further studies are needed to explore its potential as a fluorescent probe and photosensitizer, as well as its applications in other areas of scientific research.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide has been studied for its potential applications in scientific research. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as a fluorescent probe for detecting amyloid beta peptide, which is implicated in the development of Alzheimer's disease. In addition, it has been studied for its potential use as a photosensitizer for photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer that then kills cancer cells.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-2-3-8-17(22)20-12-9-10-13(14(19)11-12)18-21-15-6-4-5-7-16(15)23-18/h4-7,9-11H,2-3,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRIZNZLBIVAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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